Cerium,tris(h5-2,4-cyclopentadien-1-yl)-
CAS No.:
Cat. No.: VC18505779
Molecular Formula: C15H15Ce
Molecular Weight: 335.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Ce |
|---|---|
| Molecular Weight | 335.39 g/mol |
| Standard InChI | InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H; |
| Standard InChI Key | KVKFRWDTQLSAGU-UHFFFAOYSA-N |
| Canonical SMILES | [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ce] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Properties
Ce(C₅H₅)₃ crystallizes in a monomeric or tetrameric structure depending on the steric and electronic properties of the cyclopentadienyl ligands. For instance, (MeC₅H₄)₃Ce adopts a tetrameric configuration, whereas bulkier substituents like (Me₃SiC₅H₄)₃Ce stabilize monomeric forms . The cerium center resides in a +3 oxidation state, with each Cp ligand binding via η⁵ coordination, as confirmed by X-ray diffraction studies . The compound’s solubility in organic solvents (e.g., tetrahydrofuran, toluene) and insolubility in water reflect its non-polar ligand environment .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅Ce | |
| Molecular Weight | 335.39 g/mol | |
| Melting Point | 452°C | |
| Sublimation Enthalpy (ΔH) | 104.6 ± 2.1 kJ/mol (528–653 K) | |
| CAS Registry Number | 1298-53-9 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of Ce(C₅H₅)₃ typically involves the reaction of ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆) with an alkali metal cyclopentadienide (e.g., NaCp) in an inert organic solvent . A patented method emphasizes adding ceric ammonium nitrate to a NaCp slurry to avoid side reactions, yielding the desired product with minimal contamination . Alternative routes utilize CeCl₃ and LiCp, though these are less common due to handling challenges .
Ligand Basicity and Coordination Chemistry
The relative basicity of neutral donor ligands toward Ce(C₅H₅)₃ follows the order:
PMe₃ > pyrrolidine > P(OCH₂)₃CEt > THF ≈ quinoline > PEt₃ > P(OMe)₃ ≫ NMe₃ . Steric effects dominate ligand affinity; bulky ligands like PMe₃ form stable adducts, whereas smaller donors (e.g., NMe₃) exhibit negligible coordination . This behavior underpins the compound’s utility in catalytic systems requiring tunable Lewis acidity.
Industrial Applications
Thin-Film Deposition
Ce(C₅H₅)₃ serves as a precursor for Ce-doped strontium sulfide (SrS:Ce) thin films in electroluminescent displays . Comparative studies with Ce(THD)₄ (tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium) demonstrate superior decomposition efficiency, yielding films with fewer hydrocarbon contaminants . XPS and TOF-SIMS analyses confirm cleaner cerium phases in ALE/CVD processes .
Catalysis and Materials Science
The compound’s Lewis acidic cerium center facilitates catalytic cycles in organic transformations, including polymerization and redox reactions . Recent innovations explore its role in energy storage devices, such as cerium-based redox flow batteries, leveraging cerium’s reversible Ce³⁺/Ce⁴⁺ transition .
| Segment | Market Share (%) | Key Drivers |
|---|---|---|
| Electronics | 45 | SrS:Ce thin films, semiconductors |
| Chemical Industry | 35 | Catalysts, polymer synthesis |
| R&D | 20 | Novel material exploration |
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